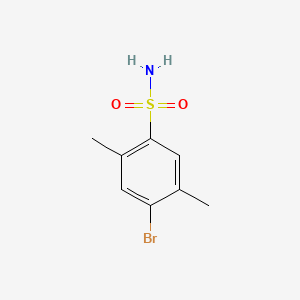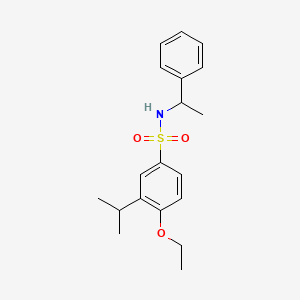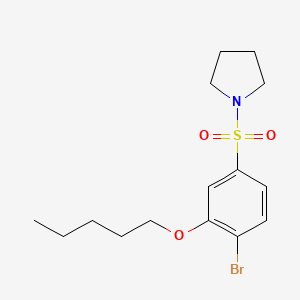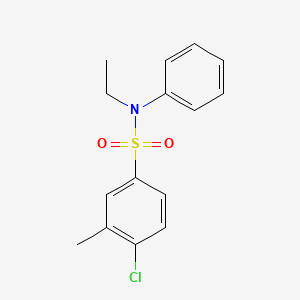amine CAS No. 1246821-54-4](/img/structure/B603040.png)
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxypropyl group, and a dimethylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzenesulfonyl chloride and 3-hydroxypropylamine.
Reaction: The 2,4-dimethylbenzenesulfonyl chloride is reacted with 3-hydroxypropylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide.
Ethoxylation: The intermediate is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as sodium alkoxides or Grignard reagents.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and hydroxypropyl groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Lacks the ethoxy group.
5-methoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide: Contains a methoxy group instead of an ethoxy group.
5-ethoxy-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-hydroxypropyl)amine is unique due to the presence of both the ethoxy and hydroxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1246821-54-4 |
|---|---|
Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38g/mol |
IUPAC Name |
5-ethoxy-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-18-12-9-13(11(3)8-10(12)2)19(16,17)14-6-5-7-15/h8-9,14-15H,4-7H2,1-3H3 |
InChI Key |
MOWWQNXJVBPDLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B602957.png)
amine](/img/structure/B602958.png)
amine](/img/structure/B602961.png)

![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
amine](/img/structure/B602967.png)
amine](/img/structure/B602969.png)

amine](/img/structure/B602971.png)
amine](/img/structure/B602972.png)

amine](/img/structure/B602975.png)

![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)
